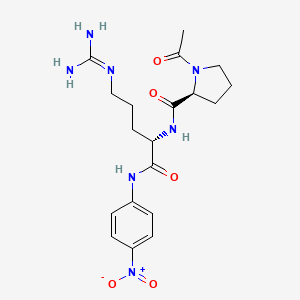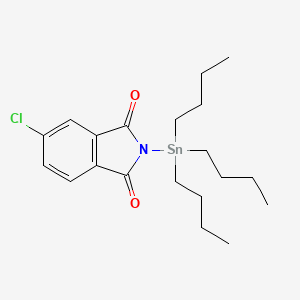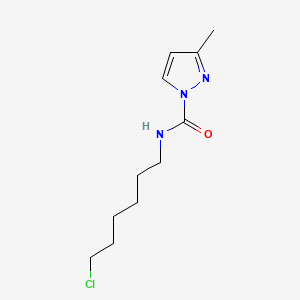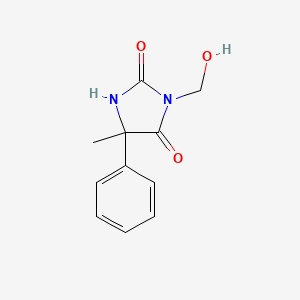
L-Argininamide, 1-acetyl-L-prolyl-N-(4-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Argininamide, 1-acetyl-L-prolyl-N-(4-nitrophenyl)- is a synthetic compound that belongs to the class of peptides It is characterized by the presence of an argininamide group, an acetylated proline residue, and a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Argininamide, 1-acetyl-L-prolyl-N-(4-nitrophenyl)- typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each addition involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of L-Argininamide, 1-acetyl-L-prolyl-N-(4-nitrophenyl)- follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
L-Argininamide, 1-acetyl-L-prolyl-N-(4-nitrophenyl)- can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitrophenyl group can also be reduced to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reagents like sodium borohydride (NaBH₄) or catalytic hydrogenation are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted nitrophenyl derivatives.
Aplicaciones Científicas De Investigación
L-Argininamide, 1-acetyl-L-prolyl-N-(4-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as a model compound in studies of peptide synthesis and modification.
Biology: Investigated for its potential role in enzyme-substrate interactions and protein folding studies.
Medicine: Explored for its potential therapeutic applications, including as a substrate for enzyme assays and as a component in drug design.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mecanismo De Acción
The mechanism of action of L-Argininamide, 1-acetyl-L-prolyl-N-(4-nitrophenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The presence of the nitrophenyl group allows for chromogenic detection, making it useful in various biochemical assays .
Comparación Con Compuestos Similares
Similar Compounds
- N-Acetyl-L-alanyl-L-alanyl-O-phosphono-L-seryl-L-prolyl-N-(4-nitrophenyl)-L-argininamide
- L-Argininamide, 5-oxo-L-prolyl-L-prolyl-N-(4-nitrophenyl)-
Uniqueness
L-Argininamide, 1-acetyl-L-prolyl-N-(4-nitrophenyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The acetylated proline and nitrophenyl groups contribute to its stability and reactivity, making it a valuable tool in research and industrial applications .
Propiedades
Número CAS |
103418-62-8 |
|---|---|
Fórmula molecular |
C19H27N7O5 |
Peso molecular |
433.5 g/mol |
Nombre IUPAC |
(2S)-1-acetyl-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C19H27N7O5/c1-12(27)25-11-3-5-16(25)18(29)24-15(4-2-10-22-19(20)21)17(28)23-13-6-8-14(9-7-13)26(30)31/h6-9,15-16H,2-5,10-11H2,1H3,(H,23,28)(H,24,29)(H4,20,21,22)/t15-,16-/m0/s1 |
Clave InChI |
KVUCNHFBKJHCPR-HOTGVXAUSA-N |
SMILES isomérico |
CC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
CC(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[Ethyl([1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]propan-2-ol](/img/structure/B14343191.png)

![4-[(4-Azidophenyl)methylidene]-2-(thiophen-2-yl)-1,3-oxazol-5(4H)-one](/img/structure/B14343217.png)

![1-[2-(2-Chlorophenyl)ethenyl]pyrene](/img/structure/B14343226.png)
![7-(3,4-Dimethoxyphenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14343232.png)

phosphanium](/img/structure/B14343243.png)

![2-[2-(4-Phenoxyphenoxy)ethoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14343268.png)


